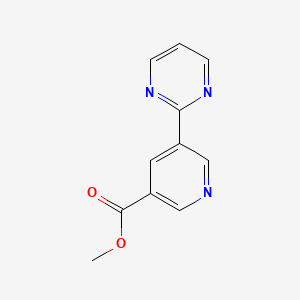

Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate

Descripción general

Descripción

Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings These structures are significant in medicinal chemistry due to their presence in various biologically active molecules

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate typically involves multi-step procedures. One common method starts with the esterification of nicotinic acid to yield an intermediate ester. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the final product .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to N-oxides using oxidizing agents like 3-chloroperoxybenzoic acid.

Reduction: Reduction of intermediates using agents like sodium and ammonium chloride.

Substitution: Nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidizing Agents: 3-chloroperoxybenzoic acid.

Reducing Agents: Sodium and ammonium chloride.

Nucleophiles: Trimethylsilyl cyanide.

Major Products: The major products formed from these reactions include various substituted pyridine and pyrimidine derivatives, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific properties, such as improved drug delivery systems

Mecanismo De Acción

The mechanism of action of Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate involves its interaction with molecular targets in biological systems. It can inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of DNA topoisomerase, thereby preventing DNA replication in cancer cells .

Comparación Con Compuestos Similares

Pyrimidine Derivatives: Such as imatinib, dasatinib, and nilotinib, which are used in cancer treatment.

Pyridine Derivatives: Including various antimicrobial and anti-inflammatory agents.

Uniqueness: Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate is unique due to its dual pyridine and pyrimidine structure, which allows it to interact with a broader range of biological targets compared to compounds with only one of these rings .

Actividad Biológica

Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

1. Chemical Structure and Synthesis

This compound features a pyridine and pyrimidine ring system, which is known for conferring various biological activities. The synthesis of this compound typically involves multi-step reactions, including cyclization and esterification processes. Recent advancements have streamlined these synthetic routes, enhancing yield and purity.

2.1 Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes:

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 23.8 ± 0.20 | COX-2 |

| Celecoxib (standard) | 0.04 ± 0.01 | COX-2 |

These findings suggest that the compound could serve as a potential lead for developing new anti-inflammatory drugs with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In a series of tests against Gram-positive and Gram-negative bacteria, it demonstrated notable efficacy:

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results highlight its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .

2.3 Anticancer Activity

This compound has shown promising anticancer activity in various cancer cell lines. Studies have reported IC50 values indicating substantial growth inhibition in breast cancer (MCF-7) and lung cancer (A549) cells:

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| MCF-7 | 11.73 | 5-Fluorouracil |

| A549 | 9.46 | Doxorubicin |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyridine and pyrimidine rings. Preliminary SAR studies indicate that electron-donating groups enhance COX inhibition, while bulky substituents may reduce antimicrobial efficacy .

4. Case Studies

Case Study: Anti-inflammatory Effects

A study involving carrageenan-induced paw edema in rats demonstrated that this compound significantly reduced inflammation compared to control groups treated with indomethacin, showcasing its potential as an effective anti-inflammatory agent .

Case Study: Anticancer Efficacy

In vitro assays on MCF-7 cells revealed that the compound not only inhibited cell proliferation but also increased levels of caspase activity, indicating the induction of apoptosis . This suggests a dual mechanism of action involving both growth inhibition and programmed cell death.

Propiedades

IUPAC Name |

methyl 5-pyrimidin-2-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c1-16-11(15)9-5-8(6-12-7-9)10-13-3-2-4-14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCQONYNRJUNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736157 | |

| Record name | Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237518-65-8 | |

| Record name | Methyl 5-(pyrimidin-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.